1-(2-Fluoro-3-methylbenzyl)piperazine 1-(2-Fluoro-3-methylbenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18251541
InChI: InChI=1S/C12H17FN2/c1-10-3-2-4-11(12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3
SMILES:
Molecular Formula: C12H17FN2
Molecular Weight: 208.27 g/mol

1-(2-Fluoro-3-methylbenzyl)piperazine

CAS No.:

Cat. No.: VC18251541

Molecular Formula: C12H17FN2

Molecular Weight: 208.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-3-methylbenzyl)piperazine -

Specification

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
IUPAC Name 1-[(2-fluoro-3-methylphenyl)methyl]piperazine
Standard InChI InChI=1S/C12H17FN2/c1-10-3-2-4-11(12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3
Standard InChI Key IWCQORJDKLBZIE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)CN2CCNCC2)F

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

1-(2-Fluoro-3-methylbenzyl)piperazine consists of a six-membered piperazine ring (C₄H₁₀N₂) substituted at one nitrogen atom with a 2-fluoro-3-methylbenzyl group. The benzyl moiety introduces steric and electronic modifications that influence the compound’s reactivity and biological interactions. Key structural features include:

  • Fluorine substitution: The electronegative fluorine atom at the 2-position alters electron distribution in the aromatic ring, potentially enhancing metabolic stability and binding affinity to biological targets .

  • Methyl group: The 3-methyl substituent contributes to lipophilicity, affecting membrane permeability and pharmacokinetic properties.

The molecular formula is C₁₂H₁₅FN₂, with a calculated molecular weight of 206.26 g/mol.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight206.26 g/mol
LogP (Partition Coefficient)~2.1 (estimated)
SolubilityModerate in organic solvents (e.g., DCM, DMF)
Melting PointNot experimentally determined

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 1-(2-Fluoro-3-methylbenzyl)piperazine likely follows established protocols for N-alkylation of piperazine. A representative route involves:

  • Preparation of 2-fluoro-3-methylbenzyl chloride: Chlorination of 2-fluoro-3-methylbenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • N-Alkylation of Piperazine: Reacting piperazine with 2-fluoro-3-methylbenzyl chloride in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate, K₂CO₃) to facilitate nucleophilic substitution.

Reaction Conditions:

  • Temperature: 80–100°C

  • Duration: 12–24 hours

  • Yield Optimization: Excess piperazine (2–3 equivalents) minimizes di-alkylation byproducts.

Table 2: Key Reaction Parameters

ParameterCondition
SolventDMF or acetonitrile
BaseK₂CO₃ or NaHCO₃
Molar Ratio (Piperazine:Benzyl chloride)2:1

Purification and Characterization

Crude product purification typically involves:

  • Liquid-liquid extraction to remove unreacted starting materials.

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation.

  • Analytical confirmation via nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) .

Pharmacological Profile and Mechanisms of Action

Neurotransmitter Interactions

Piperazine derivatives are known to modulate monoaminergic systems. While direct data for 1-(2-Fluoro-3-methylbenzyl)piperazine are unavailable, structurally similar compounds exhibit:

  • Serotonin (5-HT) receptor agonism/antagonism: Substituted benzylpiperazines often target 5-HT₁A and 5-HT₂A receptors, influencing mood and perception .

  • Dopamine reuptake inhibition: Enhanced dopaminergic signaling correlates with stimulant effects observed in analogs like benzylpiperazine (BZP) .

Table 3: Comparative Pharmacological Activities of Piperazine Derivatives

CompoundPrimary TargetEffect
BZPDopamine transporterStimulant
TFMPP5-HT₁B/₁D receptorsHallucinogenic
mCPP5-HT₂C receptorsAnxiogenic

Metabolic Pathways

Predicted metabolism involves:

  • Hepatic oxidation: Cytochrome P450 (CYP3A4/2D6)-mediated hydroxylation of the benzyl ring or methyl group.

  • Glucuronidation: Conjugation of hydroxylated metabolites for renal excretion .

Toxicological Considerations

Acute and Chronic Toxicity

Piperazine derivatives pose significant health risks, as evidenced by studies on analogs :

  • Cardiotoxicity: Mitochondrial dysfunction and calcium homeostasis disruption in cardiac cells, leading to arrhythmias .

  • Neurotoxicity: Reactive oxygen species (ROS) generation and caspase-3 activation in glial cells, inducing apoptosis .

Clinical Case Reports (Analog Data)

  • BZP/TFMPP mixtures: Associated with seizures, hyperthermia, and serotonin syndrome .

  • mCPP: Linked to anxiety, insomnia, and withdrawal symptoms .

Analytical Detection Methods

Chromatographic Techniques

  • Gas chromatography-mass spectrometry (GC-MS): Effective for volatile derivatives after derivatization (e.g., silylation) .

  • Liquid chromatography-tandem MS (LC-MS/MS): Preferred for quantifying low concentrations in biological matrices .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Expected signals include δ 2.5–3.5 ppm (piperazine protons) and δ 6.7–7.2 ppm (aromatic protons) .

Applications and Research Implications

Preclinical Research

  • Neuroscience: Tool compound for studying serotonin/dopamine interplay in reward pathways.

  • Drug discovery: Scaffold for developing selective receptor modulators with improved safety profiles.

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